Bnp-26 (porcine)

Übersicht

Beschreibung

BNP-26 (B-type natriuretic peptide-26, porcine) is a 26-amino-acid peptide first isolated from porcine brain and cardiac tissues . It is synthesized and secreted by cardiac ventricles in response to increased ventricular wall stress and volume overload . BNP-26 regulates blood pressure and plasma volume via vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS) . Its release into circulation correlates with myocardial injury, as observed in porcine models of myocardial infarction (MI), where extracellular BNP-26 levels rise due to proteolytic degradation of cardiac proteins under oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bnp-26 (porcine) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Bnp-26 (porcine) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) purification to achieve high purity levels. The peptide is then lyophilized and stored under controlled conditions to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

Bnp-26 (porcine) primarily undergoes the following types of reactions:

Oxidation: The cysteine residues in Bnp-26 can form disulfide bonds, which are crucial for its biological activity.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in Bnp-26 can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or air oxidation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Bnp-26 (porcine) has several scientific research applications:

Cardiovascular Research: Used to study heart failure and other cardiovascular diseases due to its role in regulating blood pressure and fluid balance.

Biomarker Development: Serves as a biomarker for heart failure and other cardiovascular conditions.

Pharmacological Studies: Used to develop and test new drugs targeting the natriuretic peptide system.

Molecular Biology: Employed in studies investigating peptide-receptor interactions and signal transduction pathways.

Wirkmechanismus

Bnp-26 (porcine) exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor-A. This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, which help regulate blood pressure and fluid balance. The peptide also inhibits the renin-angiotensin-aldosterone system and sympathetic nervous system, providing cardioprotective effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

BNP-26 belongs to the natriuretic peptide family, which includes:

Key Findings :

- Enzymatic Degradation : Insulin-degrading enzyme (IDE) preferentially cleaves ANP over BNP-26 and CNP-22, suggesting BNP-26 has a longer plasma half-life .

- Functional Overlap : All natriuretic peptides share vasodilatory and natriuretic effects, but BNP-26 and BNP-32 are more cardiac-specific, while CNP-22 acts locally in vascular tissues .

Pharmacological and Clinical Relevance

BNP-26 vs. BNP-32 (Porcine)

- Release in Cardiac Injury : Both BNP-26 and BNP-32 are elevated during MI, but BNP-26 release correlates more strongly with oxidative stress markers (e.g., MMP-9, MLC1) .

- Antioxidant Effects: In porcine MI models, reduced BNP-26 plasma levels after intracoronary drug therapy (e.g., doxycycline + ML-7 + L-NAME) correlated with improved glutathione peroxidase/reductase activity and total antioxidant capacity (TAC) .

BNP-26 vs. CNP-22 (Porcine)

- Oocyte Development: In porcine ovarian follicles, BNP-26 and CNP-22 concentrations influence oocyte maturation.

BNP-26 vs. Human BNP-32

- Biomarker Utility : Human BNP-32 is a gold-standard biomarker for heart failure, whereas porcine BNP-26 is primarily used in preclinical research due to species-specific differences .

Biologische Aktivität

Bnp-26, also known as porcine brain natriuretic peptide, is a 26-amino acid peptide that plays a significant role in cardiovascular physiology, particularly in the regulation of blood pressure and fluid homeostasis. This article explores the biological activity of Bnp-26, examining its pharmacological effects, mechanisms of action, and relevance in clinical settings.

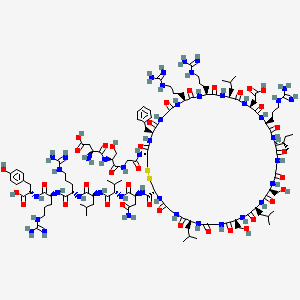

1. Structure and Synthesis

Bnp-26 is synthesized primarily in the brain and is structurally related to atrial natriuretic peptide (ANP). The amino acid sequence of Bnp-26 is distinct from ANP, indicating that they are products of different genes. The peptide is produced from a precursor molecule known as proBNP, which undergoes proteolytic cleavage to yield the active form of the peptide .

2. Pharmacological Effects

Bnp-26 exhibits several biological activities that are crucial for cardiovascular health:

- Natriuretic and Diuretic Effects : Similar to ANP, Bnp-26 promotes sodium excretion (natriuresis) and increases urine output (diuresis), which helps regulate blood volume and pressure.

- Vasodilation : Bnp-26 induces relaxation of vascular smooth muscle, leading to decreased vascular resistance and lower blood pressure.

- Chick Rectum Relaxation : Experimental studies have demonstrated that Bnp-26 can relax smooth muscle in the chick rectum, further supporting its role as a smooth muscle relaxant .

The biological effects of Bnp-26 are mediated through specific receptors:

- Natriuretic Peptide Receptors : Bnp-26 primarily interacts with natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular cGMP levels. This signaling pathway is responsible for its vasodilatory and natriuretic effects.

- Degradation Pathways : The metabolism of Bnp-26 involves enzymatic degradation by neprilysin and insulin-degrading enzyme (IDE), with studies indicating that Bnp-26 has a longer half-life compared to ANP, making it more stable in circulation .

4. Clinical Relevance

Bnp-26 has gained attention as a biomarker for heart failure. Elevated levels of BNP in plasma correlate with heart failure severity and can aid in diagnosis and management:

5. Case Studies

Several studies highlight the clinical implications of Bnp-26:

- Heart Failure Management : A study involving patients with reduced ejection fraction demonstrated that BNP remains a reliable biomarker even after treatment with heart failure medications like sacubitril/valsartan .

- Reproductive Health : Research indicates that natriuretic peptides, including Bnp-26, play a role in maintaining meiotic arrest in porcine oocytes, suggesting potential applications in reproductive technologies .

6. Conclusion

Bnp-26 is a biologically active peptide with significant roles in cardiovascular regulation and potential implications in reproductive health. Its pharmacological properties mirror those of ANP but with distinct mechanisms and stability profiles. As research continues to uncover its multifaceted roles, Bnp-26 may offer valuable insights into therapeutic strategies for heart failure and reproductive disorders.

Q & A

Q. What is the physiological role of BNP-26 (porcine) in cardiovascular regulation, and what methodologies are used to measure its activity in experimental settings?

BNP-26 (porcine) is a 26-amino acid natriuretic peptide involved in cardiovascular homeostasis, particularly in myocardial stress responses. In vivo studies, such as porcine myocardial infarction models, measure its correlation with oxidative stress markers (e.g., TAC, Act_GPX) via immunoassays or hybridization probes. These methods require validation for specificity, often using labeled cDNA fragments (e.g., 32P probes) and regression analysis to establish statistical significance .

Q. What molecular techniques are employed to isolate and characterize BNP-26 (porcine) in biomedical research?

Cloning techniques using cDNA libraries and restriction endonucleases (e.g., XhoI and RsaI) are critical for isolating BNP-26. Hybridization with 32P-labeled probes derived from porcine BNP-26 fragments enables screening of cDNA libraries. Purification via acrylamide gel electrophoresis ensures specificity, while sequencing confirms structural integrity .

Q. How can researchers design in vivo studies to investigate the interplay between BNP-26 (porcine) and oxidative stress markers in myocardial infarction models?

Utilize porcine models with induced myocardial infarction, ensuring sample sizes justified by power analysis (e.g., n=10–12 per group). Measure BNP-26 levels alongside antioxidant markers (TAC, Act_GPX) post-intervention. Linear regression models can quantify correlations (r ≈ -0.77 to -0.83, p < 0.05), with careful control of variables like diet and comorbidities to reduce confounding .

Q. How should contradictory findings between BNP-26 (porcine) levels and antioxidant activity be analyzed and reconciled?

High negative correlations (e.g., r = -0.83 between BNP-26 and Act_GPX) may indicate compensatory mechanisms rather than direct causation. Researchers should apply multivariate analysis to account for confounders and explore underlying processes (e.g., redox imbalance). Extraneous variables, such as comorbidities or experimental stress, must be documented and statistically controlled .

Q. What methodologies ensure specificity and sensitivity in detecting BNP-26 (porcine) within complex biological matrices?

Use affinity-purified antibodies in ELISA or radioimmunoassays, validated against recombinant BNP-26 standards. Cross-reactivity with homologous peptides (e.g., ANP or CNP) should be tested. For molecular studies, Southern blotting with stringent hybridization conditions (e.g., 65°C, high-salt buffers) enhances probe specificity .

Q. How do structural differences between porcine BNP-26 and human BNP isoforms impact translational research outcomes?

Porcine BNP-26 lacks the C-terminal extension of human BNP-32, potentially altering receptor binding affinity. Comparative studies using cross-species hybridization probes or receptor-binding assays (e.g., NPR-A activation assays) can elucidate functional disparities. Such differences necessitate cautious extrapolation of porcine data to human pathophysiology .

Q. What statistical approaches are appropriate for analyzing correlations between BNP-26 (porcine) and continuous physiological variables?

Linear regression is standard for assessing correlations (e.g., BNP-26 vs. TAC). Report both Pearson’s r and p-values, ensuring normality via Shapiro-Wilk tests. For non-linear relationships, consider Spearman’s rank correlation. Power analysis (α=0.05, β=0.20) should guide sample size to avoid Type II errors .

Q. How can molecular cloning techniques for BNP-26 cDNA be optimized for high-yield peptide expression?

Optimize cDNA library construction using high-fidelity PCR and directional cloning vectors (e.g., λgt10). Screen plaques under low-stringency conditions to capture homologous sequences. For recombinant expression, use codon-optimized vectors in E. coli or mammalian systems, followed by HPLC purification to isolate bioactive BNP-26 .

Q. What strategies address confounding factors when correlating BNP-26 levels with myocardial injury markers?

Implement stratified randomization in study design to balance covariates (e.g., age, weight). Use multivariate regression to adjust for confounders like renal function or concurrent therapies. Pre-register analysis plans to mitigate post hoc bias .

Q. How can researchers integrate BNP-26 (porcine) findings into broader frameworks of natriuretic peptide biology?

Comparative studies using phylogenetic analysis or receptor-binding assays (e.g., NPR-A/NPR-B affinity measurements) can contextualize BNP-26’s role. Meta-analyses of cross-species data, adhering to PRISMA guidelines, enhance generalizability. Always reconcile findings with existing literature on ANP/CNP pathways .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H198N42O36S2/c1-13-62(12)94-113(195)142-51-88(170)145-82(54-165)110(192)153-74(40-59(6)7)107(189)160-81(53-164)99(181)140-48-87(169)144-72(38-57(2)3)96(178)138-49-89(171)147-84(112(194)155-77(45-85(122)167)109(191)161-93(61(10)11)114(196)157-75(41-60(8)9)105(187)150-68(25-18-34-134-117(125)126)101(183)149-70(27-20-36-136-119(129)130)103(185)158-79(115(197)198)43-64-29-31-65(166)32-30-64)56-200-199-55-83(146-90(172)50-141-98(180)80(52-163)159-95(177)66(121)44-91(173)174)111(193)154-76(42-63-22-15-14-16-23-63)97(179)139-47-86(168)143-67(24-17-33-133-116(123)124)100(182)148-69(26-19-35-135-118(127)128)102(184)152-73(39-58(4)5)106(188)156-78(46-92(175)176)108(190)151-71(104(186)162-94)28-21-37-137-120(131)132/h14-16,22-23,29-32,57-62,66-84,93-94,163-166H,13,17-21,24-28,33-56,121H2,1-12H3,(H2,122,167)(H,138,178)(H,139,179)(H,140,181)(H,141,180)(H,142,195)(H,143,168)(H,144,169)(H,145,170)(H,146,172)(H,147,171)(H,148,182)(H,149,183)(H,150,187)(H,151,190)(H,152,184)(H,153,192)(H,154,193)(H,155,194)(H,156,188)(H,157,196)(H,158,185)(H,159,177)(H,160,189)(H,161,191)(H,162,186)(H,173,174)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t62-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUBCYDPVVBFSE-CVWICPBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H198N42O36S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2869.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.